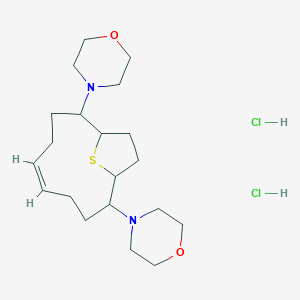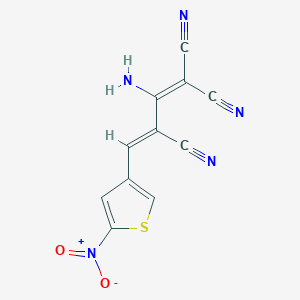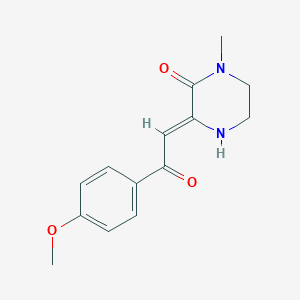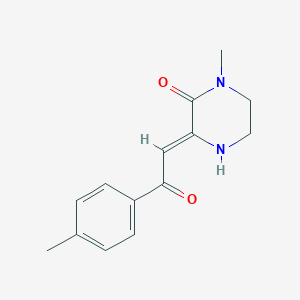
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride, also known as DMTMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride acts as a fluorescence probe by binding to metal ions and undergoing a conformational change that results in an increase in fluorescence intensity. The mechanism of action for its use as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to have no significant effect on cell viability or apoptosis in various cell lines. In addition, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has several advantages for use in lab experiments, including its high sensitivity and selectivity for metal ions, as well as its low toxicity. However, one limitation of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride is its relatively low photodynamic therapy efficacy compared to other photosensitizers.
Orientations Futures
For research involving 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride include the development of more efficient synthesis methods, the investigation of its potential as a theranostic agent for cancer treatment, and the exploration of its anti-inflammatory effects in vivo. Additionally, the use of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride as a probe for the detection of other analytes, such as biomolecules, is an area of potential future research.
Méthodes De Synthèse
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride can be synthesized using various methods, including the reaction of 1,6-dibromohexane with 2,5-dimorpholinothiophene followed by dehydrohalogenation, or the reaction of 2,5-dimorpholinothiophene with 1,6-dibromo-2,5-dithiaundecane followed by dehydrohalogenation. These methods have been optimized to produce high yields of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride with high purity.
Applications De Recherche Scientifique
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been used as a precursor for the synthesis of other thiophene-containing compounds.
Propriétés
Numéro CAS |
174198-14-2 |
|---|---|
Nom du produit |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
Formule moléculaire |
C20H36Cl2N2O2S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
4-[(5Z)-9-morpholin-4-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]morpholine;dihydrochloride |
InChI |
InChI=1S/C20H34N2O2S.2ClH/c1-2-4-6-18(22-11-15-24-16-12-22)20-8-7-19(25-20)17(5-3-1)21-9-13-23-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
Clé InChI |
COKHSQFFUNNTDY-UAIGNFCESA-N |
SMILES isomérique |
C/1CC(C2CCC(S2)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES canonique |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Synonymes |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




